molecular formula C4H3N3O3 B8612814 5-Nitrosouracil

5-Nitrosouracil

Cat. No. B8612814
M. Wt: 141.09 g/mol
InChI Key: KTQDGYGLGKJZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501941B2

Procedure details

The 5-nitrosouracil derivatives such as compound of the formula 4 may be obtained by the nitrosylation of the aminouracil 2 using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, 1-INO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil 2 may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DICHLOROMETHANE. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil such as compound 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
NaNO2 AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1-INO3 H2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N2O5 P2O5 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
nitrosouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].CC(O)=O.N(O)=O.C(O[N+]([O-])=O)C.CC(O[N+]([O-])=O)=O.N([N:27]1[C:32](=[O:33])[CH:31]=[CH:30][NH:29][C:28]1=[O:34])=O.N[N:36]1[C:41](=[O:42])[CH:40]=[CH:39][NH:38][C:37]1=[O:43].N([O-])=O.[Na+]>C(O)(=O)C.O>[N+:1]([C:31]1[C:32](=[O:33])[NH:27][C:28](=[O:34])[NH:29][CH:30]=1)([O-:3])=[O:2].[N:1]([C:40]1[C:41](=[O:42])[NH:36][C:37](=[O:43])[NH:38][CH:39]=1)=[O:3] |f:0.1.2,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(NC=CC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(NC=CC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
NaNO2 AcOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+].CC(=O)O
Step Four
Name
1-INO3 H2SO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
N2O5 P2O5 CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[N+](=O)[O-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O[N+](=O)[O-]
Step Nine
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
nitrosouracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)N1C(NC=CC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles are removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is redissolved in a mixture of solvents
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
FILTRATION
Type
FILTRATION
Details
the hot mixture may be filtered through a filter aid such as Celite 545
CUSTOM
Type
CUSTOM
Details
to remove insoluble inorganic salts
CUSTOM
Type
CUSTOM
Details
The solvent or solvent mixtures may evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(NC(NC1)=O)=O
Name
Type
product
Smiles
N(=O)C=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08501941B2

Procedure details

The 5-nitrosouracil derivatives such as compound of the formula 4 may be obtained by the nitrosylation of the aminouracil 2 using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, 1-INO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil 2 may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DICHLOROMETHANE. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil such as compound 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
NaNO2 AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1-INO3 H2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N2O5 P2O5 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
nitrosouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].CC(O)=O.N(O)=O.C(O[N+]([O-])=O)C.CC(O[N+]([O-])=O)=O.N([N:27]1[C:32](=[O:33])[CH:31]=[CH:30][NH:29][C:28]1=[O:34])=O.N[N:36]1[C:41](=[O:42])[CH:40]=[CH:39][NH:38][C:37]1=[O:43].N([O-])=O.[Na+]>C(O)(=O)C.O>[N+:1]([C:31]1[C:32](=[O:33])[NH:27][C:28](=[O:34])[NH:29][CH:30]=1)([O-:3])=[O:2].[N:1]([C:40]1[C:41](=[O:42])[NH:36][C:37](=[O:43])[NH:38][CH:39]=1)=[O:3] |f:0.1.2,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(NC=CC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(NC=CC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
NaNO2 AcOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+].CC(=O)O
Step Four
Name
1-INO3 H2SO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
N2O5 P2O5 CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[N+](=O)[O-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O[N+](=O)[O-]
Step Nine
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
nitrosouracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)N1C(NC=CC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles are removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is redissolved in a mixture of solvents
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
FILTRATION
Type
FILTRATION
Details
the hot mixture may be filtered through a filter aid such as Celite 545
CUSTOM
Type
CUSTOM
Details
to remove insoluble inorganic salts
CUSTOM
Type
CUSTOM
Details
The solvent or solvent mixtures may evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(NC(NC1)=O)=O
Name
Type
product
Smiles
N(=O)C=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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